5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide
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Overview
Description
5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide is a complex organic compound with the molecular formula C20H13Br2ClN2O2. This compound is characterized by the presence of bromine, chlorine, and benzamide functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block prostaglandin synthesis by inhibiting cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl 5-bromo-2-chlorobenzamide: Similar in structure but with a methoxy group instead of a second bromine atom.
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar but lacks the additional bromobenzoyl group.
Uniqueness
5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide is unique due to its specific combination of bromine, chlorine, and benzamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H13Br2ClN2O2 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
5-bromo-N-[4-[(2-bromobenzoyl)amino]phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H13Br2ClN2O2/c21-12-5-10-18(23)16(11-12)20(27)25-14-8-6-13(7-9-14)24-19(26)15-3-1-2-4-17(15)22/h1-11H,(H,24,26)(H,25,27) |
InChI Key |
OMOHLLIDFCOEGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Br |
Origin of Product |
United States |
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